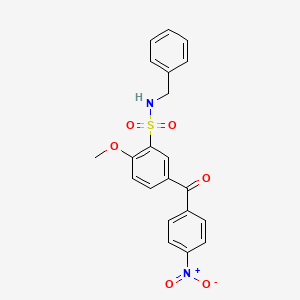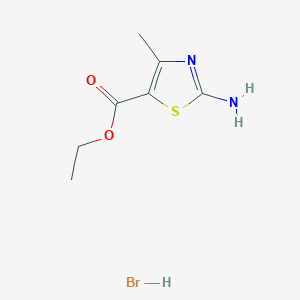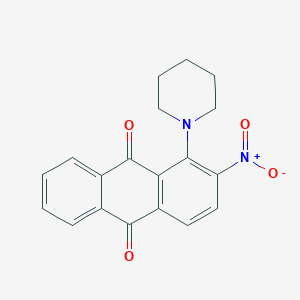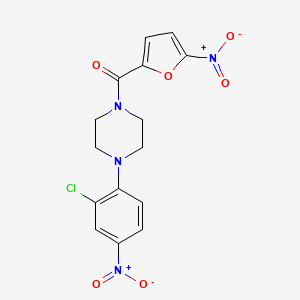
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide, also known as NBMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has a molecular weight of 421.44 g/mol.
Mécanisme D'action
The mechanism of action of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide involves the inhibition of CAIX activity. CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a key role in regulating the pH of the tumor microenvironment. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This acidic environment is less hospitable for cancer cell growth and can lead to tumor cell death.
Biochemical and Physiological Effects:
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide. One potential direction is the development of new cancer treatments that target CAIX using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide or other CAIX inhibitors. Another potential direction is the development of new antibiotics using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide or other sulfonamide derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide involves the reaction of 4-nitrobenzoyl chloride with N-benzyl-2-methoxy-5-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide is typically around 60-70%.
Applications De Recherche Scientifique
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more acidic and less hospitable for cancer cell growth. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-29-19-12-9-17(21(24)16-7-10-18(11-8-16)23(25)26)13-20(19)30(27,28)22-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEZESOMJADNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)




![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)


![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)